molecular formula C16H18FN5 B4527870 N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine

N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B4527870
M. Wt: 299.35 g/mol
InChI Key: DPFXAPUBTUHGHO-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine typically involves multiple steps, starting with the preparation of the imidazole and pyrazole precursors. One common method involves the alkylation of 1-ethylimidazole with a suitable alkylating agent, followed by the formation of the pyrazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine is unique due to its combined imidazole and pyrazole structures, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5/c1-2-22-8-7-19-15(22)11-18-9-13-10-20-21-16(13)12-3-5-14(17)6-4-12/h3-8,10,18H,2,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFXAPUBTUHGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
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N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
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N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
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N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
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N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
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N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine

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